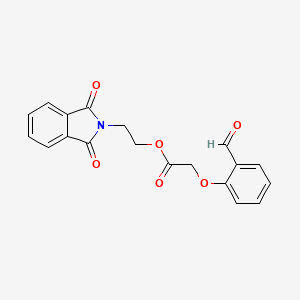

![molecular formula C18H20N4O5S B2737052 4-[butyl(methyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 851095-54-0](/img/structure/B2737052.png)

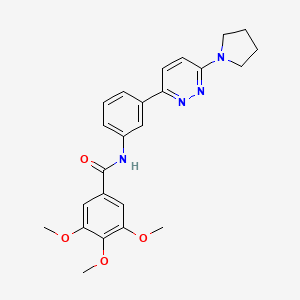

4-[butyl(methyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

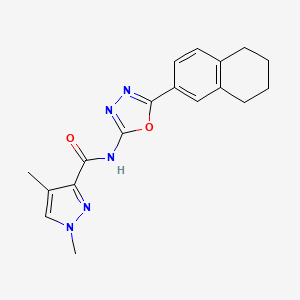

“4-[butyl(methyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide” is a chemical compound with the molecular formula C16H22N4O4S2 . It has a net charge of 0, an average mass of 398.503, and a mono-isotopic mass of 398.10825 .

Molecular Structure Analysis

The InChI string of the compound isInChI=1S/C16H22N4O4S2/c1-4-5-10-20(2)26(22,23)13-8-6-12(7-9-13)15(21)17-16-19-18-14(24-16)11-25-3/h6-9H,4-5,10-11H2,1-3H3,(H,17,19,21) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

The compound has a molecular weight of 404.441 . More detailed physical and chemical properties are not available in the current resources.Aplicaciones Científicas De Investigación

Crystal Structure and Biological Studies

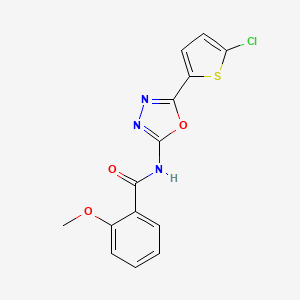

Research on derivatives of 1,3,4-oxadiazole, such as the study by Karanth et al. (2019), focuses on the synthesis, crystal structure analysis, and evaluation of biological activities. These compounds have shown potential in antibacterial and antioxidant applications, highlighting their significance in the development of new therapeutic agents. The study provides insights into their structural characteristics and biological efficacy, suggesting a promising area for further exploration in scientific research (Karanth et al., 2019).

Corrosion Inhibition Properties

Another aspect of research involving 1,3,4-oxadiazole derivatives, as described by Ammal et al. (2018), investigates their corrosion inhibition capabilities for mild steel in sulphuric acid. This study elucidates the physicochemical and theoretical aspects of these compounds, showcasing their potential in industrial applications for corrosion protection. Such findings underscore the versatility of 1,3,4-oxadiazole derivatives in both medicinal and industrial fields (Ammal et al., 2018).

Antiplasmodial Activities

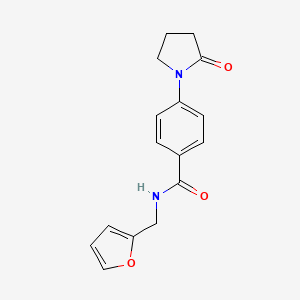

The research by Hermann et al. (2021) on N-acylated furazan-3-amine derivatives, including those with oxadiazolyl moieties, demonstrates significant antiplasmodial activities against Plasmodium falciparum strains. This study reveals critical structure-activity relationships, indicating the potential of such compounds in the development of new antimalarial drugs. The findings contribute to the understanding of how specific structural features influence biological activity against malaria (Hermann et al., 2021).

Anti-Inflammatory and Anti-Cancer Agents

Compounds with 1,3,4-oxadiazole cores have also been synthesized and evaluated for their anti-inflammatory and anti-cancer properties, as described by Gangapuram and Redda (2009). These studies highlight the therapeutic potential of such derivatives, underscoring their importance in the search for novel pharmacological agents with specific biological activities (Gangapuram & Redda, 2009).

Sulfonamide Hybrids with Biological Activities

Ghomashi et al. (2022) review the advances in sulfonamide-based hybrid compounds, including those with oxadiazole moieties, emphasizing their broad spectrum of biological activities. This comprehensive review presents the potential of such hybrids in developing new therapeutic agents, offering a valuable resource for future research in medicinal chemistry (Ghomashi et al., 2022).

Propiedades

IUPAC Name |

4-[butyl(methyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O5S/c1-3-4-11-22(2)28(24,25)14-9-7-13(8-10-14)16(23)19-18-21-20-17(27-18)15-6-5-12-26-15/h5-10,12H,3-4,11H2,1-2H3,(H,19,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGDJOQHOGBFBLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

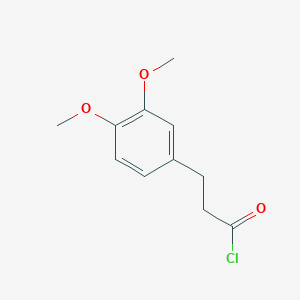

Canonical SMILES |

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

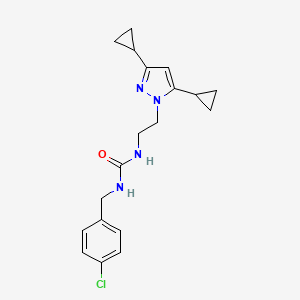

![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2736981.png)

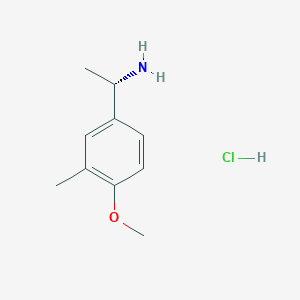

![2-(4-Chlorophenyl)-4-formyl-[1,2,3]triazole](/img/structure/B2736982.png)

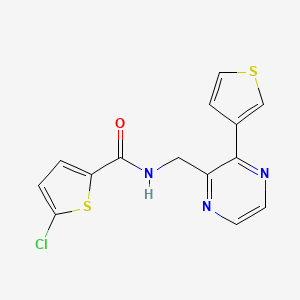

![N-(4-methoxyphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2736983.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acrylamide](/img/structure/B2736991.png)